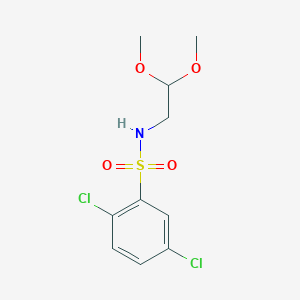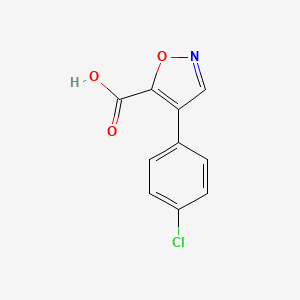
4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, a compound with a similar structure, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, has been studied using single-crystal X-ray diffraction .科学的研究の応用
Synthesis and Molecular Applications
4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is used in various synthesis processes. Wasserman et al. (1981) describe how oxazoles, such as 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, can be used as activated carboxylates in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981). Additionally, Katariya, Vennapu, and Shah (2021) explored the use of oxazole derivatives for synthesizing compounds with potential anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Antibacterial and Antimicrobial Studies
The antibacterial and antimicrobial properties of compounds derived from 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid have been a focus of several studies. For instance, Mehta (2016) researched novel heterocyclic compounds containing 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid fragments, demonstrating good antibacterial activity (Mehta, 2016).
Applications in Corrosion Inhibition
Compounds related to 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid have been evaluated for their effectiveness in corrosion inhibition. Bentiss et al. (2007) studied the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel, revealing their efficiency as inhibitors (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Development of Amyloidogenesis Inhibitors
Research by Razavi et al. (2005) focused on synthesizing oxazoles with a C(4) carboxyl group, such as 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, as inhibitors of transthyretin amyloid fibril formation, significant in the context of amyloid diseases (Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005).
将来の方向性
The future directions for the study of “4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine and materials science could be explored. For instance, some compounds with similar structures have shown antimicrobial activity , suggesting potential applications in the development of new antimicrobial agents.
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biological responses. The specific interactions and resulting changes would depend on the nature of the target receptors.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have significant molecular and cellular effects
特性
IUPAC Name |
4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-15-9(8)10(13)14/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIPMIFCHQEYRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


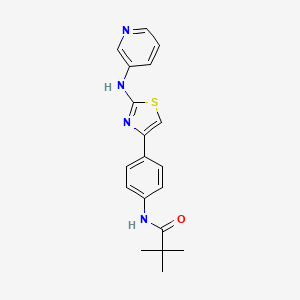
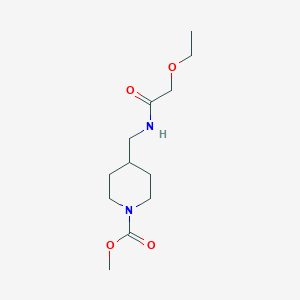
![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)
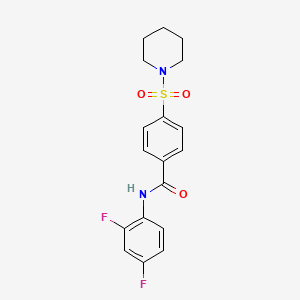
![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)
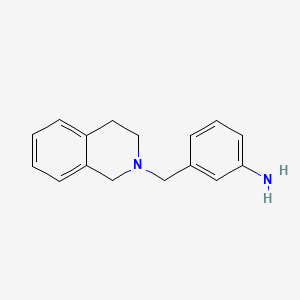

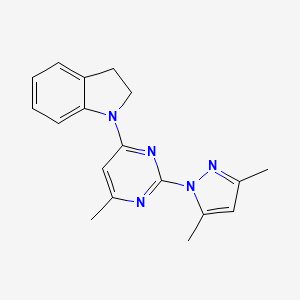
![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
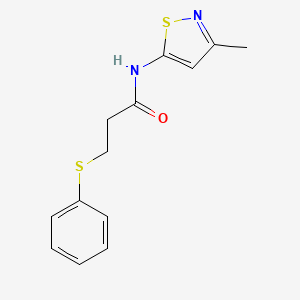
![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)
